molecular formula C16H19NO2S B5714945 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one CAS No. 5688-47-1

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one

Cat. No.: B5714945
CAS No.: 5688-47-1
M. Wt: 289.4 g/mol
InChI Key: ICEOLLXDDNACCE-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 6-ethoxy group, a 2-methyl substituent, a 4-thioxo moiety, and a butan-2-one side chain. The quinoline core provides aromaticity and planar rigidity, while the thioxo group (C=S) introduces unique electronic and reactivity profiles compared to carbonyl (C=O) analogs.

Properties

IUPAC Name

4-(6-ethoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOLLXDDNACCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=S)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972305
Record name 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5688-47-1
Record name 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline core. This intermediate is then subjected to further reactions, including alkylation with ethyl iodide and thiolation with sulfur reagents, to introduce the ethoxy, methyl, and thioxo groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is primarily attributed to its ability to interact with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions result in the modulation of various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogous butan-2-one derivatives:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one Quinoline Ethoxy, methyl, thioxo, butan-2-one ~317.4 (estimated) Potential agrochemicals
Raspberry ketone (4-(4-Hydroxyphenyl)butan-2-one) Phenyl Hydroxyl, butan-2-one 164.20 Fragrance, flavoring agent
4-(p-Tolyl)butan-2-one p-Methylphenyl Methyl, butan-2-one 162.23 Industrial solvent, intermediate
Melolure (4-(3-Oxobutyl)phenyl formate) Phenyl Formate ester, butan-2-one 206.23 Insect attractant

Key Observations:

  • Quinoline vs.
  • Thioxo vs. Carbonyl : The 4-thioxo group (C=S) may increase nucleophilicity at the adjacent carbon, contrasting with the electrophilic character of carbonyl groups in analogs. This could influence reactivity in biological systems .

Physicochemical Properties

Property Target Compound Raspberry Ketone 4-(p-Tolyl)butan-2-one
LogP (Predicted) ~2.8 1.34 2.05
Water Solubility (mg/L) <100 (low) 1,200 450
Melting Point (°C) Not reported 82–85 15–18 (liquid)

Implications : The higher LogP of the target compound suggests greater membrane permeability, advantageous for pesticidal or drug delivery applications. However, low water solubility may limit formulations without derivatization.

Biological Activity

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one, with the CAS number 5688-47-1, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 289.3926 g/mol
  • Density : 1.18 g/cm³
  • Boiling Point : 432.2°C
  • Flash Point : 215.2°C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial effects. A study found that similar thioxoquinoline derivatives demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL .

Anticancer Activity

Several investigations have highlighted the potential anticancer properties of thioxoquinoline derivatives. In vitro assays revealed that these compounds could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds were often below 10 μM, indicating strong cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of thioxoquinoline derivatives has also been documented. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for their anti-inflammatory activity. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A series of thioxoquinoline derivatives were synthesized and tested against common bacterial strains. The study concluded that the presence of ethoxy and methyl groups significantly enhanced the antimicrobial activity compared to unsubstituted analogs.
  • Cytotoxicity Testing : In a study involving various cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 5 to 15 μM. This suggests a promising avenue for developing new anticancer agents based on this scaffold.
  • Inflammation Model : In vivo models demonstrated that thioxoquinoline compounds reduced inflammation markers in animal models of induced arthritis, providing evidence for their therapeutic potential in inflammatory diseases.

Data Tables

Activity Type Tested Compound Cell Line/Organism IC50/MIC (μg/mL)
AntibacterialThioxoquinoline DerivativeStaphylococcus aureus50
Escherichia coli50
AnticancerThioxoquinoline DerivativeMDA-MB-231<10
SK-Hep-1<10
Anti-inflammatoryThioxoquinoline DerivativeInflammatory ModelN/A

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